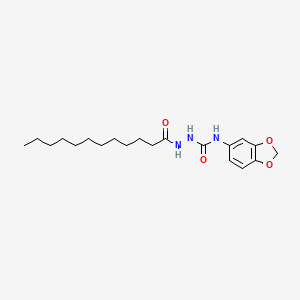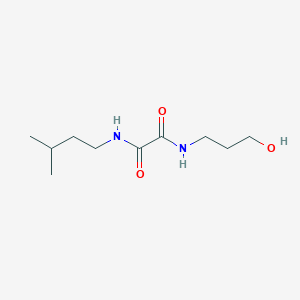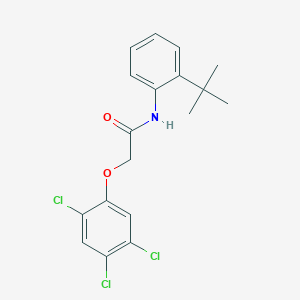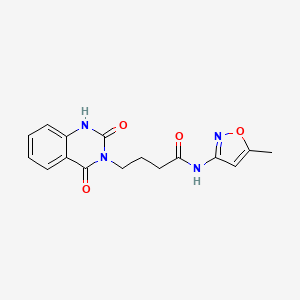
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide, also known as BDDH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDDH is a hydrazinecarboxamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Melanoma Cytotoxicity and Drug Delivery
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide derivatives have shown promise in targeted drug delivery for melanoma treatment. Specifically, derivatives conjugated with alkylating cytostatics exhibit higher toxicity against melanoma cells compared to the parent compounds, suggesting their potential for enhanced therapeutic efficacy. These findings support the concept of selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Antiviral Activity Against Avian Influenza
Benzamide-based compounds have also been synthesized for their potential antiviral activities. Notably, novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated significant activity against avian influenza (H5N1), indicating a promising route for the development of new antiviral agents (Hebishy et al., 2020).
α-Glucosidase Inhibitors for Diabetes Management
Derivatives of this compound have been synthesized and tested as α-glucosidase inhibitors. These compounds exhibited better inhibition than acarbose, suggesting their potential as therapeutic agents for diabetes management. Molecular docking studies further confirmed their binding interactions and potency (Şenkardeş et al., 2022).
Dual Topoisomerase Inhibitors for Cancer Therapy
Compounds based on this compound have been developed as dual topoisomerase I and II inhibitors, targeting key enzymes responsible for DNA topology. These compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Vicker et al., 2002).
Fluorescent Chemosensors for Metal Ion Detection
Derivatives of this compound have been utilized in the development of fluorescent chemosensors for metal ion detection. These sensors exhibit high sensitivity and selectivity towards specific metal ions, demonstrating potential applications in environmental monitoring and biological research (Liu et al., 2019).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(dodecanoylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-2-3-4-5-6-7-8-9-10-11-19(24)22-23-20(25)21-16-12-13-17-18(14-16)27-15-26-17/h12-14H,2-11,15H2,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIYRWUODPBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)


![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)

